Unique Red-Shifted Solid-State Photoluminescence vs. Other Diphenylnaphthalene Isomers
2,6-Diphenylnaphthalene (26DPN) is the only diphenylnaphthalene isomer that exhibits a significant red-shift in its solid-state emission compared to solution, a feature linked to its unique herringbone crystal packing. Its solid-state fluorescence quantum yield (Φf = 0.76) is dramatically higher than its solution-phase value (Φf = 0.13 in cyclohexane) and surpasses all other isomers. In contrast, other isomers like 1,4-DPN and 2,7-DPN show minimal spectral shifts and lower or comparable solid-state quantum yields. This directly impacts its utility in solid-state optical and semiconductor applications. [1]
| Evidence Dimension | Solid-state vs. solution-state fluorescence quantum yield (Φf) and emission wavelength (λf) shift |
|---|---|
| Target Compound Data | 26DPN: λf (solid) = 414 nm, λf (solution in cyclohexane) = 358 nm, shift = +56 nm. Φf (solid) = 0.76, Φf (solution) = 0.13. |
| Comparator Or Baseline | 1,4-DPN: λf (solid) = 372 nm, λf (solution) = 378 nm, shift = -6 nm. Φf (solid) = 0.58, Φf (solution) = 0.42. / 2,7-DPN: λf (solid) = 376 nm, λf (solution) = 365 nm, shift = +11 nm. Φf (solid) = 0.39, Φf (solution) = 0.07. / 1,5-DPN: λf (solid) = 351 nm, λf (solution) = 370 nm, shift = -19 nm. Φf (solid) = 0.34, Φf (solution) = 0.57. |
| Quantified Difference | 26DPN shows a 56 nm bathochromic shift in the solid state, while other isomers show minor shifts or hypsochromic shifts. Its solid-state Φf of 0.76 is 1.3 to 2.2 times higher than any other DPN isomer (1,4-DPN: 0.58; 2,7-DPN: 0.39; 1,5-DPN: 0.34). |
| Conditions | Emission in cyclohexane solution vs. crystalline solid state. Data from Table 1 in the cited source. Excitation wavelengths are provided in the source's supplementary materials. |
Why This Matters
For solid-state optical applications (e.g., OLEDs, sensors), this is the only isomer that provides strong, red-shifted emission, enabling color tuning and efficient luminescence unattainable with the other commercially available isomers.
- [1] Yamaji, M., et al. (2025). Elucidation of the relationship between solid‐state photoluminescence and crystal structures in 2,6‐substituted naphthalene derivatives. Journal of the Chinese Chemical Society, 72(10), 1145-1152. https://doi.org/10.1002/jccs.70063 View Source
